molecular formula C16H12N4O3 B5765844 5-(3-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone

5-(3-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone

Cat. No. B5765844
M. Wt: 308.29 g/mol
InChI Key: FEHSYQFOIBZNMK-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone, also known as NFP, is a chemical compound that has been used in scientific research for several years. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 332.32 g/mol. NFP is a derivative of 2-furaldehyde and 2-pyridinylhydrazine, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper. This complex can then undergo a redox reaction, resulting in the formation of a fluorescent product that can be detected using spectroscopic techniques.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties and has been used to determine the antioxidant activity of natural products. It has also been shown to have chelating properties, which make it useful for the removal of heavy metals from contaminated water.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone in lab experiments is its ability to detect copper ions with high sensitivity and selectivity. However, this compound has limitations such as its sensitivity to pH and temperature changes, which can affect its fluorescence properties.

Future Directions

There are several future directions for the use of 5-(3-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone in scientific research. One possible direction is the development of new fluorescent probes that can detect other metal ions with high sensitivity and selectivity. Another direction is the use of this compound in the development of new materials for environmental remediation. Additionally, this compound could be used in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.

Synthesis Methods

Several methods have been used to synthesize 5-(3-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone, including the reaction of 2-furaldehyde and 2-pyridinylhydrazine in the presence of a catalyst such as acetic acid or acetic anhydride. Other methods involve the reaction of 2-furaldehyde with 2-pyridinylhydrazine in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

5-(3-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone has been used in various scientific research applications, including the detection of copper ions in biological samples, the determination of the antioxidant activity of natural products, and the development of new fluorescent probes for bioimaging. This compound has also been used as a chelating agent for the removal of heavy metals from contaminated water.

properties

IUPAC Name

N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-20(22)13-5-3-4-12(10-13)15-8-7-14(23-15)11-18-19-16-6-1-2-9-17-16/h1-11H,(H,17,19)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHSYQFOIBZNMK-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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